PD0325901-O-C2-dioxolane

PROTAC Targeted Protein Degradation Chemical Biology

PD0325901-O-C2-dioxolane is the essential MEK1/2 PROTAC warhead building block, engineered with a dioxolane-ethoxy linker for covalent conjugation to VHL or CRBN E3 ligase ligands. Unlike the parent inhibitor mirdametinib (PD0325901), which lacks a functionalizable handle, this intermediate provides a defined exit vector for bivalent degrader synthesis without disrupting the critical MEK-binding conformation. Derived from the most potent MEK1/2 warhead (IC50 0.33 nM), it enables construction of PROTACs that achieve DC50 values of 31 nM (MEK1) and 17 nM (MEK2) in HT29 cells. Procure this validated building block to develop next-generation MAPK-pathway degraders capable of ablating both kinase-dependent and scaffolding functions of MEK1/2.

Molecular Formula C18H16F3IN2O4
Molecular Weight 508.2 g/mol
Cat. No. B8228611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD0325901-O-C2-dioxolane
Molecular FormulaC18H16F3IN2O4
Molecular Weight508.2 g/mol
Structural Identifiers
SMILESC1COC(O1)CCONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F
InChIInChI=1S/C18H16F3IN2O4/c19-12-3-2-11(18(25)24-28-6-5-15-26-7-8-27-15)17(16(12)21)23-14-4-1-10(22)9-13(14)20/h1-4,9,15,23H,5-8H2,(H,24,25)
InChIKeyOGHJINAFAYYQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD0325901-O-C2-dioxolane: A Specialized PROTAC Ligand for Targeted MEK1/2 Degradation Research


PD0325901-O-C2-dioxolane (CAS No. 2581116-22-3), with the IUPAC name N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide, is a functionalized derivative containing the core pharmacophore of the well-characterized MEK inhibitor PD0325901 (Mirdametinib) [1]. This compound is not intended as a standalone therapeutic agent but as a versatile, high-purity ligand or chemical intermediate [2]. Its primary, verifiable utility lies in serving as a crucial building block for the synthesis of next-generation MEK1/2-targeting Proteolysis Targeting Chimeras (PROTACs) . The dioxolane-functionalized ethoxy linker provides a defined and tractable attachment point for conjugating the MEK-binding warhead to various E3 ligase ligands, such as those for von Hippel-Lindau (VHL) or Cereblon (CRBN) . This enables the rational design and creation of heterobifunctional molecules aimed at the catalytic degradation of MEK1/2 kinases, a strategy distinct from traditional kinase inhibition .

The Functional Distinction of PD0325901-O-C2-dioxolane: Why a PROTAC Building Block Cannot Be Replaced by a Simple MEK Inhibitor


Direct substitution of PD0325901-O-C2-dioxolane with the parent drug PD0325901, or other canonical MEK inhibitors like Selumetinib, is not feasible for PROTAC research applications. The functional divergence stems from a single, critical chemical feature: the dioxolane-functionalized ethoxy linker . While PD0325901 exhibits potent MEK1/2 inhibition with an IC50 of 0.33 nM and a Kiapp of 1 nM for activated MEK1 and MEK2 [1], it lacks a suitable synthetic handle for further conjugation [2]. Conversely, PD0325901-O-C2-dioxolane is explicitly engineered to serve as a 'warhead' in heterobifunctional degrader molecules . Its linker enables covalent attachment, often via standard amide or click chemistry strategies, to an E3 ligase-binding moiety . Therefore, the choice between these compounds is not a matter of potency but of experimental utility: PD0325901 is for occupancy-based inhibition studies, whereas PD0325901-O-C2-dioxolane is an essential precursor for event-driven pharmacology research focused on MEK1/2 degradation [3].

Quantitative Evidence for Scientific Selection of PD0325901-O-C2-dioxolane


Defined Synthetic Utility: PD0325901-O-C2-dioxolane is the Explicit Precursor to the First-in-Class MEK1/2 PROTAC Degrader MS432

PD0325901-O-C2-dioxolane is not a direct biologic but a key synthetic precursor. It provides the PD0325901-derived warhead for MS432, a first-in-class, VHL-recruiting PROTAC degrader of MEK1 and MEK2. While PD0325901 is an inhibitor, MS432 induces the degradation of MEK1/2 proteins. In HT29 colorectal cancer cells, MS432 achieved DC50 values (concentration for 50% degradation) of 31 nM for MEK1 and 17 nM for MEK2 [1]. This is a mechanistically distinct outcome from inhibition, showcasing the unique utility of the dioxolane building block in creating catalytic degraders.

PROTAC Targeted Protein Degradation Chemical Biology

Functional Differentiation from Parent Compound: Structural Consequence of the Dioxolane Linker

A direct structural and functional comparison between PD0325901-O-C2-dioxolane and the parent drug PD0325901 reveals a fundamental difference in their intended use. PD0325901-O-C2-dioxolane (Molecular Weight: 508.23 g/mol; Formula: C18H16F3IN2O4) incorporates a dioxolane-functionalized ethoxy linker on the hydroxamate nitrogen of the parent warhead . This modification renders it a functionalized ligand suitable for further conjugation . In contrast, the parent compound PD0325901 (Molecular Weight: 482.19 g/mol; Formula: C16H14F3IN2O4) is a potent inhibitor designed for direct binding and inhibition of MEK1/2, with no functional handle for linker attachment [1]. This structural divergence dictates their entirely separate, non-overlapping utilities in the laboratory [2].

Drug Conjugation Linker Chemistry PROTAC Design

Verified Purity and Formulation: Delivering Reproducible Data in Conjugation Chemistry

For complex synthetic applications like PROTAC assembly, the purity and solubility of the building block are paramount for ensuring high-yield conjugation and minimizing purification challenges. PD0325901-O-C2-dioxolane is routinely supplied with a guaranteed purity of ≥98%, verified by HPLC and/or Certificate of Analysis [1][2]. Furthermore, its solubility is well-defined in DMSO (80-100 mg/mL, or 157-196 mM), allowing for precise solution-phase reactions [3]. This is a critical practical differentiation from custom-synthesized or lower-grade MEK inhibitor analogs that may contain impurities or have undefined solubility profiles, which can compromise the efficiency and reproducibility of the critical final conjugation step in PROTAC synthesis.

Chemical Purity Reproducibility Reagent Selection

Procurement-Driven Application Scenarios for PD0325901-O-C2-dioxolane


Rational Design and Synthesis of Novel MEK1/2-Targeting PROTACs

As demonstrated by the creation of the first-in-class degrader MS432, this compound is the definitive choice for medicinal chemistry groups aiming to develop new heterobifunctional degraders of MEK1/2 [1]. Its functionalized linker allows for modular conjugation to novel E3 ligase ligands (e.g., novel CRBN or VHL binders) beyond the published examples. This enables the exploration of new degradation profiles, tissue selectivity, and resistance-breaking strategies in cancer cell models with acquired resistance to conventional MEK inhibitors .

Generation of Chemical Biology Probes for Investigating MEK1/2 Degradation vs. Inhibition

This compound is essential for creating matched-pair tool molecules for studying event-driven pharmacology . Researchers can synthesize a PROTAC using PD0325901-O-C2-dioxolane as the warhead and compare its phenotypic effects (e.g., duration of ERK signaling suppression, induction of apoptosis, or evasion of compensatory feedback) directly against the parent inhibitor PD0325901 in isogenic cell lines. This approach provides rigorous evidence for the distinct biological consequences of MEK1/2 degradation versus kinase inhibition [2].

Development of High-Throughput Conjugation Assays for PROTAC Library Synthesis

For industrial drug discovery platforms, PD0325901-O-C2-dioxolane can serve as a high-quality, validated building block for generating focused libraries of MEK1/2-targeting PROTACs. Its high purity and well-defined solubility in DMSO make it amenable to automated, plate-based conjugation workflows with diverse linker-E3 ligand modules [3]. This approach allows for rapid, parallel synthesis and subsequent screening for MEK1/2 degradation activity, accelerating the hit-to-lead process for degrader drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD0325901-O-C2-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.